Formoterol

概述

准备方法

合成路线和反应条件: 福莫特罗可以通过一个多步骤过程合成,该过程涉及以下关键步骤:

中间体的形成: 合成以 4-甲氧基苯乙腈与氯甲酸乙酯反应生成乙酯中间体开始。

还原和保护: 然后用氢化铝锂还原中间体,随后用合适的保护基团保护生成的醇基。

最终产物的形成: 受保护的中间体经过一系列反应,包括胺化、脱保护和甲酰化,生成福莫特罗.

工业生产方法: 在工业环境中,福莫特罗通常以富马酸福莫特罗二水合物的形式生产。生产过程涉及以下步骤:

福莫特罗碱的合成: 福莫特罗的碱式形式通过上述合成路线合成。

富马酸福莫特罗的形成: 然后将福莫特罗碱与富马酸反应生成富马酸福莫特罗。

化学反应分析

Electrochemical Oxidation

Formoterol fumarate (FLFT) undergoes electro-oxidation on modified electrodes. A poly thiazole yellow-G layered multi-walled carbon nanotube paste electrode (Poly(TY-G)LMWCNTPE) demonstrated enhanced catalytic activity for FLFT oxidation in 0.2 M phosphate buffer (pH 6.5) at 0.538 V vs. Ag/AgCl . Key findings:

-

pH Dependence : Oxidation potential shifts negatively with increasing pH (6.0–8.5), indicating proton-coupled electron transfer .

-

Diffusion Control : Reaction kinetics are diffusion-controlled, with a linear detection range of 0.2–1.5 µM (absence of uric acid) and 3.0–8.0 µM (presence of uric acid) .

-

Limit of Detection (LOD) : 0.0128 µM (without uric acid) and 0.0129 µM (with uric acid) .

Table 1: Electrochemical Parameters for FLFT Oxidation

| Parameter | Value (pH 6.5) |

|---|---|

| Peak Potential (V) | 0.538 |

| Linear Range (µM) | 0.2–1.5 / 3.0–8.0 |

| LOD (µM) | 0.0128 / 0.0129 |

Metabolic Reactions

This compound is metabolized via glucuronidation and O-demethylation in humans :

Glucuronidation

-

Stereoselectivity : (S,S)-Formoterol glucuronidates >2× faster than (R,R)-enantiomer .

-

Enzymes Involved : UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15 .

O-Demethylation

Table 2: Kinetic Parameters for this compound Glucuronidation

| Enantiomer | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) |

|---|---|---|

| (R,R) | 827.6 | 2,625 |

| (S,S) | 840.4 | 4,304 |

Synthetic Reactions

This compound is synthesized via multi-step catalysis :

Key Steps

-

Reductive Amination :

-

2-Bromo-4'-RO-3'-nitroacetophenone reduced using borane and oxazaborolidine catalyst.

-

-

Hydrogenation :

-

Noble metal catalysts (Pt/C or Pd/C) convert intermediates to aniline derivatives.

-

-

Formylation :

Catalytic Hydrogenation

Table 3: Synthetic Pathways and Catalysts

| Step | Catalyst | Yield/Selectivity |

|---|---|---|

| Hydrogenation | Pd/C | >99% enantiomeric purity |

| Debenzylation | Pt/C | High crystallinity |

Stability and Decomposition

-

Thermal Stability : Decomposes at >135°C, releasing CO and NOₓ .

-

Oxidative Sensitivity : Reacts with strong oxidants (e.g., peroxides) .

Enantiomeric Interactions

Chiral separation using S-β-cyclodextrin mobile phase additives resolves (R,R)- and (S,S)-formoterol on achiral C8 columns :

科学研究应用

Pharmacological Profile

Mechanism of Action : Formoterol acts by selectively stimulating beta2-adrenergic receptors in bronchial smooth muscle, leading to bronchodilation. This action helps alleviate symptoms associated with asthma and COPD by relaxing airway muscles, thus improving airflow and reducing respiratory distress .

Potency and Duration : this compound exhibits a rapid onset of action (within 2-3 minutes) and a long duration of effect (up to 12 hours), making it suitable for both acute relief and maintenance therapy . Clinical studies have demonstrated that this compound is significantly more potent than salbutamol, with a bronchodilation effect lasting longer after administration .

Clinical Applications

-

Asthma Management :

- Combination Therapy : this compound is often used in combination with inhaled corticosteroids (ICS) such as budesonide or mometasone furoate for patients with moderate to severe persistent asthma. This combination enhances overall control of asthma symptoms and reduces the need for additional rescue medications .

- Exercise-Induced Bronchoconstriction (EIB) : this compound is effective as monotherapy for preventing EIB, providing significant protection during physical exertion .

- Chronic Obstructive Pulmonary Disease (COPD) :

-

Safety Profile :

- Extensive clinical trials have indicated that this compound does not significantly increase the risk of asthma-related deaths compared to non-LABA treatments. A systematic review encompassing over 94,000 patients showed no substantial increase in serious adverse events related to this compound use .

Efficacy Data from Clinical Trials

Case Studies

- ASSURE Study : This multicenter trial evaluated the effectiveness of this compound delivered via a single inhaler for asthma control at reduced medication doses. Results indicated significant improvements in symptom control and fewer exacerbations compared to traditional therapies .

- Pooled Analysis on Mortality Risk : A comprehensive analysis involving multiple studies assessed the mortality risk associated with this compound use. The findings suggested no significant increase in mortality rates among patients treated with this compound compared to those receiving non-LABA therapies .

作用机制

福莫特罗通过选择性结合支气管平滑肌细胞表面的 β2 肾上腺素能受体发挥作用。这种结合会激活腺苷酸环化酶,导致环磷酸腺苷 (cAMP) 水平升高。cAMP 水平升高会导致支气管平滑肌松弛,从而使支气管扩张,改善气流 . 福莫特罗的作用起效快,作用持续时间长,使其在缓解哮喘和慢性阻塞性肺疾病的急性症状以及长期管理方面都非常有效 .

相似化合物的比较

福莫特罗通常与其他 β2 肾上腺素能受体激动剂进行比较,例如:

沙美特罗: 与福莫特罗一样,沙美特罗是一种长效 β2 肾上腺素能受体激动剂。

艾布特罗 (沙丁胺醇): 艾布特罗是一种短效 β2 肾上腺素能受体激动剂,作用起效快,但与福莫特罗相比,作用持续时间短.

班布特罗: 班布特罗是另一种长效 β2 肾上腺素能受体激动剂,但它是口服给药的,与吸入的福莫特罗相比,其药代动力学特征不同.

福莫特罗的独特之处: 福莫特罗作用起效快、作用持续时间长的独特组合使其区别于其他 β2 肾上腺素能受体激动剂。 这使得它适用于哮喘和慢性阻塞性肺疾病的急性症状缓解和长期维持治疗 .

生物活性

Formoterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its potent effects on bronchial smooth muscle relaxation, anti-inflammatory properties, and modulation of immune cell activity. This article explores the biological mechanisms, efficacy, and clinical implications of this compound, supported by various studies and data.

This compound exhibits approximately 200-fold greater selectivity for beta-2 adrenergic receptors compared to beta-1 receptors, making it particularly effective for pulmonary applications while minimizing cardiac effects . Upon binding to beta-2 receptors, this compound activates adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP). This elevation in cAMP results in:

- Bronchodilation : Relaxation of bronchial smooth muscle.

- Inhibition of mediator release : Decreased release of histamine and leukotrienes from mast cells and other inflammatory cells .

Anti-inflammatory Activity

Recent studies have demonstrated that this compound not only acts as a bronchodilator but also possesses significant anti-inflammatory properties. For instance, it has been shown to inhibit the generation of reactive oxygen species (ROS) and elastase release from neutrophils activated by fMLP (N-formyl-l-methionyl-l-leucyl-l-phenylalanine) at concentrations as low as 10 nM . This inhibition is associated with increased intracellular cAMP levels, indicating a robust anti-inflammatory response.

Table 1: Effects of this compound on Neutrophil Activity

| Concentration (nM) | ROS Generation Inhibition (%) | Elastase Release Inhibition (%) | LTB4 Production Inhibition (%) |

|---|---|---|---|

| 10 | Significant (p<0.05) | Significant (p<0.05) | Significant (p<0.05) |

| 100 | Significant (p<0.05) | Significant (p<0.05) | Significant (p<0.05) |

The findings suggest that this compound's effects on neutrophils could contribute to its therapeutic efficacy in conditions characterized by airway inflammation, such as asthma and COPD.

Comparative Studies

In head-to-head studies against salmeterol, this compound has consistently demonstrated superior efficacy in suppressing neutrophil reactivity and enhancing bronchodilation. One study indicated that this compound's potency in inhibiting neutrophil activity was markedly higher than that of salmeterol, making it a preferred choice for patients requiring rapid and sustained bronchodilation .

Case Study: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma assessed the impact of this compound on lung function and symptom control. The results showed:

- Improved FEV1 : A significant increase in forced expiratory volume in one second (FEV1) was observed after administration.

- Symptom Control : Patients reported fewer nocturnal awakenings and reduced use of rescue inhalers compared to those receiving salmeterol.

Safety Profile

This compound is generally well-tolerated; however, potential side effects include tremors, palpitations, and headaches. The risk of adverse cardiovascular events is low due to its selectivity for beta-2 receptors .

常见问题

Basic Research Questions

Q. What experimental designs are standard for evaluating formoterol’s efficacy in asthma clinical trials?

Randomized controlled trials (RCTs) with double-blind protocols are commonly used. For example, the FACET trial compared this compound (12 µg) combined with budesonide (100/400 µg) against placebo, with severe exacerbations (requiring oral glucocorticoids or significant peak flow decline) and FEV1 improvements as endpoints. Sensitivity analyses included stratification by inhaled corticosteroid (ICS) adherence and exclusion of salmeterol users to isolate this compound effects .

Q. How is bronchoprotection from this compound quantified in controlled studies?

Methacholine challenge tests measure bronchial responsiveness, with the provocative concentration causing a 20% FEV1 decline (PC20) as the primary metric. Crossover designs are employed to compare this compound against placebo, with washout periods to mitigate carryover effects. Linear mixed models account for participant variability and fixed effects (e.g., treatment duration) .

Q. What statistical methods address longitudinal data in this compound studies?

Linear mixed-model ANOVA is used to analyze repeated measures (e.g., FEV1 changes). Fixed effects include treatment (this compound/placebo) and trial phase (pre/post), while participants are modeled as random effects. Effect sizes are reported with 95% confidence intervals and exact p-values, adjusted for covariates like sex .

Advanced Research Questions

Q. How do meta-analyses reconcile contradictory findings on this compound’s mortality risk?

Methodological challenges include low statistical power due to rare mortality events, inclusion of trials without non-LABA comparators, and unplanned subgroup analyses. Sensitivity analyses (e.g., excluding studies without ICS maintenance) and exposure-based definitions (e.g., "this compound-randomized vs. non-LABA") are critical. For example, a meta-analysis found non-significant mortality risk (RR 1.57; 95% CI 0.31–15.1) but highlighted ICS co-administration did not abolish risk .

Q. What methodologies optimize dose-response assessment of this compound in COPD trials?

Stratified analyses by baseline ICS use and exclusion of confounding therapies (e.g., salmeterol) clarify dose effects. Post hoc analyses of RCTs compare fixed-dose combinations (e.g., budesonide-formoterol) against monotherapies. For instance, a 6-month RCT in bronchiolitis obliterans showed a 260 mL FEV1 improvement with budesonide-formoterol vs. placebo, sustained in longitudinal mixed models .

Q. How do pharmacokinetic studies differentiate therapeutic vs. doping-related this compound use?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies urinary this compound concentrations. Thresholds (≤11.4 ng/mL post-enzymatic hydrolysis) and detection windows (72 hours post-inhalation) distinguish therapeutic use. Cumulative excretion profiles (≤23% of 18 µg dose in 12 hours) inform anti-doping policies .

Q. What trial designs address confounding in this compound safety analyses?

Stratification by age, ICS adherence, and exclusion of non-maintenance ICS trials reduce bias. For example, a Cochrane review reported increased serious adverse events with this compound vs. placebo (OR 1.57; 95% CI 1.06–2.31), particularly in children. Sensitivity analyses excluded trials without direct comparator arms .

Q. Methodological Considerations

- Handling ICS Confounders : Trials must document ICS use throughout the study period, not just at baseline. The RELIEF trial excluded participants without ICS maintenance to isolate this compound effects .

- Outcome Standardization : Exacerbations should be predefined (e.g., "severe" = oral glucocorticoid use) to ensure consistency across meta-analyses .

- Ethical Reporting : Full disclosure of all-cause serious adverse events (not just asthma-related) is essential to avoid underreporting biases .

属性

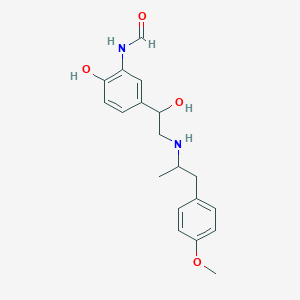

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860603 | |

| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.0X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Formoterol is a relatively selective long-acting agonist of beta2-adrenergic receptors, although it does carry some degree of activity at beta1 and beta3 receptors. Beta2 receptors are found predominantly in bronchial smooth muscle (with a relatively minor amount found in cardiac tissue) whereas beta1 receptors are the predominant adrenergic receptors found in the heart - for this reason, selectivity for beta2 receptors is desirable in the treatment of pulmonary diseases such as COPD and asthma. Formoterol has demonstrated an approximately 200-fold greater activity at beta2 receptors over beta1 receptors. On a molecular level, activation of beta receptors by agonists like formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP in bronchial smooth muscle tissue result in relaxation of these muscles and subsequent dilation of the airways, as well as inhibition of the release of hypersensitivity mediators (e.g. histamine, leukotrienes) from culprit cells, especially mast cells., Formoterol is a long-acting selective stimulator of the beta2-adrenergic receptors in bronchial smooth muscle. This stimulation causes relaxation of smooth muscle fibers and produces bronchodilation., Formoterol stimulates beta2-adrenergic receptors and apparently has little or no effect on beta1- or alpha-adrenergic receptors. The drug's beta-adrenergic effects appear to result from stimulation of the production of cyclic adeno-3'-5'-monophosphate (cAMP)by activation of adenyl cyclase. Cyclic AMP mediate numerous cellular responses, increased concentrations of cAMP are associated with relaxation of bronchial smooth muscle and suppression of some aspects of inflammation, such as inhibition of release proinflammatory mast cell mediators(eg histamine, leukotrienes). | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

73573-87-2, 128954-45-0 | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。